molecular formula C11H14ClN3O2 B2967946 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine CAS No. 331657-28-4

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine

Cat. No.: B2967946
CAS No.: 331657-28-4
M. Wt: 255.7
InChI Key: GIRKMKZFBUAZMN-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It has a molecular formula of C6H4ClNO3 and a molecular weight of 173.554 .


Synthesis Analysis

While specific synthesis methods for “1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine” were not found, the synthesis of similar compounds often involves coupling reactions . For instance, N-(4-chloro-2-nitrophenyl)piperidin-4-amine can be synthesized by the coupling reaction of 2-halogeno-5-chloro-nitrobenzene with 4-aminopiperidine in weak alkali condition .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitrophenol consists of a benzene ring with a chlorine atom and a nitro group attached to it . The exact structure of “this compound” could not be found.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-nitrophenol include a density of 1.6±0.1 g/cm3, a boiling point of 242.5±20.0 °C at 760 mmHg, and a flash point of 100.4±21.8 °C .

Scientific Research Applications

Synthetic Chemistry and Drug Development

Research into similar compounds, such as those involving piperazine derivatives, plays a significant role in drug development and synthetic chemistry. For instance, studies on the synthesis, characterization, and in vitro metabolism of legal highs like nitracaine and methoxypiperamide have been conducted to understand their chemical behavior and potential as new psychoactive substances (Power et al., 2014). These studies are pivotal for the design of compounds with specific therapeutic effects or for the development of new materials.

Pharmacological Applications

Compounds related to "1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine" have been explored for their pharmacological potentials. For example, derivatives of piperazine have been synthesized and evaluated for their antioxidant activities and glucosidase inhibitors, indicating the role of such compounds in developing treatments for oxidative stress-related diseases and diabetes (Özil et al., 2018). This suggests that "this compound" could be studied for similar biological activities.

Material Science

In the realm of material science, compounds with piperazine cores are investigated for their properties and applications in creating new materials. The study of mutagenicity of nitrosopiperazines, for example, provides insights into the biological interactions of these compounds, which is crucial for their safe application in materials that come into contact with biological systems (Zeiger et al., 1972).

Safety and Hazards

While specific safety and hazard information for “1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine” was not found, compounds with similar structures may pose risks. For instance, 4-Nitrophenyl chloroformate can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis, properties, and potential applications of “1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine”. As this compound contains a chloronitrophenol group, it might be useful in the synthesis of dyes, drugs, and pesticides .

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-3-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-8-7-14(5-4-13-8)10-3-2-9(12)6-11(10)15(16)17/h2-3,6,8,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRKMKZFBUAZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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